3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylsulfonyl group, a piperidin-1-ylsulfonyl group, and a phenylpropanamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with piperidine to form benzylsulfonyl piperidine. This intermediate is then reacted with 4-(piperidin-1-ylsulfonyl)phenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and cellular regulatory mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride
- 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone
Uniqueness
Compared to similar compounds, 3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O5S2 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O5S2/c24-21(13-16-29(25,26)17-18-7-3-1-4-8-18)22-19-9-11-20(12-10-19)30(27,28)23-14-5-2-6-15-23/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24) |
InChI Key |
VFHRZDZCXZWTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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